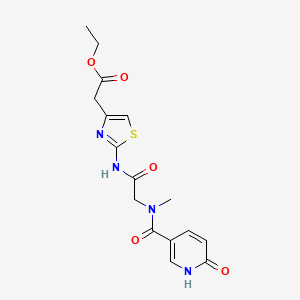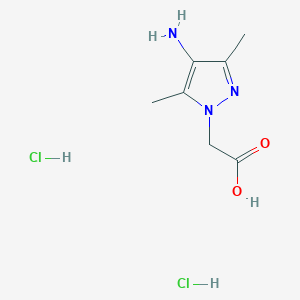
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an amino group at the 4-position and two methyl groups at the 3- and 5-positions of the pyrazole ring, which are further modified by an acetic acid moiety and dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Hydrazine Method: The compound can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in an appropriate solvent such as ethanol or methanol.
Direct Substitution: Another method involves the direct substitution reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a strong base like sodium hydroxide, followed by acidification and salt formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the chemical reactions, and the process is optimized for yield, purity, and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The amino group in the pyrazole ring can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of 4-nitro-3,5-dimethyl-1H-pyrazole.
Reduction: Formation of 4-amino-3,5-dimethyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
作用机制
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with various enzymes or receptors within the cell .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific effects of this compound require further investigation .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
科学研究应用
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its pharmacological effects, such as anti-inflammatory and analgesic activities.
Industry: The compound is used in the development of agrochemicals and dyes.
相似化合物的比较
Pyrazole: The parent compound without substituents.
3,5-Dimethylpyrazole: Similar to the compound but without the acetic acid moiety.
4-Aminopyrazole: Similar structure but with different substituents on the pyrazole ring.
Uniqueness: 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. The presence of the acetic acid moiety and the dihydrochloride salt enhances its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-4-7(8)5(2)10(9-4)3-6(11)12;;/h3,8H2,1-2H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBGRPWYFZEBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
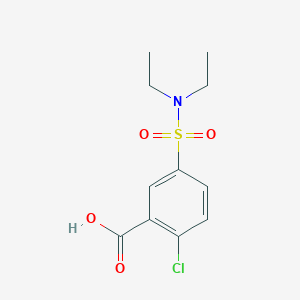
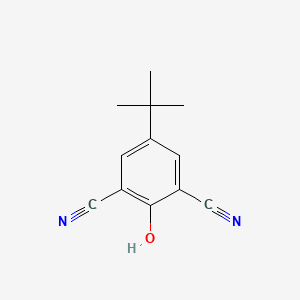
![3-chloro-5-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B2857174.png)
![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)
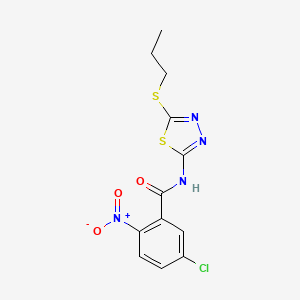
![N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide](/img/structure/B2857181.png)

![2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2857183.png)

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/new.no-structure.jpg)

